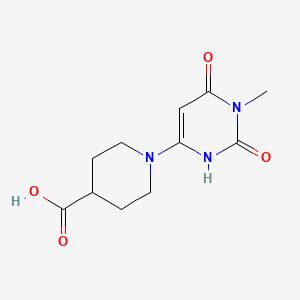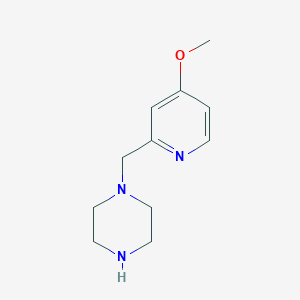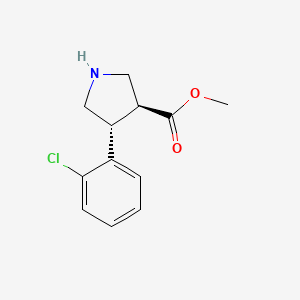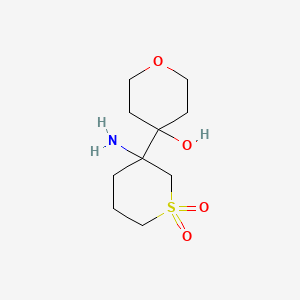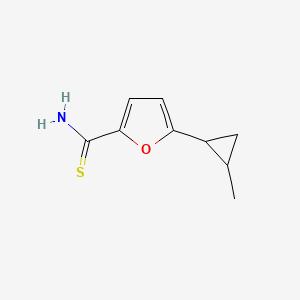
3-(2,3-Difluorobenzyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Difluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11F2NO and a molecular weight of 199.2 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a 2,3-difluorobenzyl group and a hydroxyl group at the 3-position. The presence of the difluorobenzyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
The synthesis of 3-(2,3-Difluorobenzyl)azetidin-3-ol typically involves the reaction of azetidine with 2,3-difluorobenzyl halides under basic conditions. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the azetidine, followed by nucleophilic substitution with 2,3-difluorobenzyl bromide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
3-(2,3-Difluorobenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
3-(2,3-Difluorobenzyl)azetidin-3-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2,3-Difluorobenzyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluorobenzyl group enhances its binding affinity to certain biological targets, potentially leading to inhibitory or modulatory effects on enzymatic activity. The hydroxyl group at the 3-position can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target .
Comparaison Avec Des Composés Similaires
3-(2,3-Difluorobenzyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
3-(2,4-Difluorobenzyl)azetidin-3-ol: Similar structure but with fluorine atoms at different positions, leading to different chemical properties.
3-(2,3-Dichlorobenzyl)azetidin-3-ol: Chlorine atoms instead of fluorine, which can affect the compound’s reactivity and biological activity.
3-(2,3-Difluorophenyl)azetidin-3-ol: Lacks the benzyl group, resulting in different steric and electronic effects.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activity due to the presence of the difluorobenzyl group.
Propriétés
Formule moléculaire |
C10H11F2NO |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
3-[(2,3-difluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c11-8-3-1-2-7(9(8)12)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
Clé InChI |
BWJDSIVOKZBQRN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(CC2=C(C(=CC=C2)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


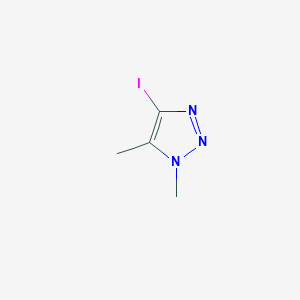

![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)

![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)


![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
